molecular formula C38H55BrN2O2S2 B8242885 3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B8242885
M. Wt: 715.9 g/mol
InChI Key: CNFFRNCDTUQXTI-UHFFFAOYSA-N
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Description

This compound is a diketopyrrolopyrrole (DPP)-based derivative, a class of materials widely studied for their optoelectronic properties. The structure features a DPP core substituted with a 5-bromothiophen-2-yl group at the 3-position, a thiophen-2-yl group at the 6-position, and branched 2-butyloctyl alkyl chains at the 2- and 5-positions (CAS: 1308671-90-0; molecular formula: C₃₀H₃₉BrN₂O₂S₂; molecular weight: 603.68 g/mol; density: 1.32 g/cm³) . The bromine atom enhances reactivity for cross-coupling reactions, while the bulky 2-butyloctyl groups improve solubility and reduce aggregation in solid-state applications .

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H55BrN2O2S2/c1-5-9-13-15-20-28(18-11-7-3)26-40-35(30-22-17-25-44-30)33-34(38(40)43)36(31-23-24-32(39)45-31)41(37(33)42)27-29(19-12-8-4)21-16-14-10-6-2/h17,22-25,28-29H,5-16,18-21,26-27H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFFRNCDTUQXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Diketopyrrolopyrrole (DPP) Synthesis

The foundational step in preparing the target compound is the synthesis of the diketopyrrolopyrrole (DPP) core. As outlined in Search Result , the DPP backbone is constructed via a condensation reaction between 2-thiophenecarbonitrile and dimethyl succinate under strongly basic conditions. Potassium tert-butoxide in tert-amyl alcohol facilitates this reaction at 105°C, yielding 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione with an 88.2% yield . The reaction mechanism involves cyclization followed by aromatization, with methanol removal critical to driving the reaction to completion .

Key Reaction Conditions for DPP Core Synthesis

ComponentQuantity/ParameterRole
2-Thiophenecarbonitrile16.4 g (150 mmol)Electron-deficient nitrile
Dimethyl succinate7.30 g (50.0 mmol)Diester for cyclization
Potassium tert-butoxide20.0 g (180 mmol)Base catalyst
tert-Amyl alcohol165 mL totalSolvent
Temperature105°CReaction and distillation

N-Alkylation with 2-Butyloctyl Chains

Following DPP core formation, N-alkylation introduces the 2-butyloctyl side chains to enhance solubility and processability. Search Result details this step using 2-butyloctyl bromide as the alkylating agent in N,N-dimethylformamide (DMF) with anhydrous potassium carbonate as the base. Heating the mixture to 145°C for 12 hours achieves 67% yield of 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione (DPP-C12) . The lengthy reaction duration ensures complete substitution at both nitrogen sites, while subsequent precipitation in methanol purifies the product .

Optimization Insights

  • Base Selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions .

  • Solvent : DMF’s high polarity facilitates dissolution of the DPP core and alkylating agent.

  • Purification : Silica gel chromatography with dichloromethane removes unreacted alkyl bromide .

Regioselective Bromination at the Thiophene Moiety

ParameterValueImpact on Reaction Efficiency
Temperature0–5°C initial, then RTControls regioselectivity
NBS Stoichiometry1.05 equiv.Prevents over-bromination
SolventChloroformDissolves hydrophobic DPP

Stille Coupling for Thiophene Functionalization

To introduce the terminal thiophene group, a Stille coupling reaction is employed. Search Result utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst in toluene at 120°C for 24 hours. The reaction between 3-(5-bromothiophen-2-yl)-DPP and 2-(trimethylstannyl)thiophene proceeds with 70–80% yield . This cross-coupling step is pivotal for constructing the conjugated system, which influences the compound’s optoelectronic properties .

Catalytic System Comparison

CatalystSolventTemperatureYieldSource
Pd(PPh₃)₄Toluene120°C70–80% ,
Pd₂(dba)₃Toluene110°C65–75%

Purification and Characterization

Final purification involves sequential precipitation and column chromatography. Search Result emphasizes reprecipitation in methanol to remove polymeric byproducts, followed by silica gel chromatography using hexane:chloroform gradients . Nuclear magnetic resonance (NMR) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirm structural integrity, with characteristic signals at δ 8.86 ppm (thiophene protons) and m/z 635.32 corresponding to [M+H]⁺ .

Challenges and Mitigation Strategies

  • Low Yields in N-Alkylation : Prolonged reaction times (12–24 hours) and excess alkylating agent (4.6 equiv.) improve substitution efficiency .

  • Byproduct Formation : Bromination at undesired positions is minimized by strict temperature control and stoichiometric NBS use .

  • Catalyst Deactivation : Freshly distilled toluene and degassing prevent palladium catalyst oxidation during Stille coupling .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

    Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki and Stille couplings.

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing and Reducing Agents: Various agents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs)
The compound serves as a low band-gap semiconductor in OPVs. Its electron-deficient core structure enhances charge transport properties, making it suitable for both electron donor and acceptor roles in photovoltaic devices. Research indicates that DPP-based materials exhibit ambipolar charge transport properties, which are beneficial for improving the efficiency of solar cells .

Field-Effect Transistors (OFETs)
In OFETs, the compound acts as an electron donor material. Its unique electronic properties allow for efficient charge carrier mobility, which is crucial for the performance of organic semiconductors. The synthesis of polymers incorporating this compound has shown promising results in enhancing the performance of OFETs .

Material Science

Synthesis of Low Band-Gap Polymers
The compound is utilized as a building block for synthesizing various low band-gap polymer semiconductors. These polymers are essential for developing advanced materials used in organic electronics, particularly in applications requiring efficient light absorption and charge separation .

Thermal and Optical Properties
Characterization techniques such as UV-vis spectroscopy and differential scanning calorimetry (DSC) are employed to analyze the thermal stability and optical properties of materials derived from this compound. These analyses are critical for understanding how these materials perform under operational conditions in electronic devices.

Biological Applications

While primarily recognized for its electronic applications, there is emerging interest in exploring the biological activity of DPP derivatives. Some studies have indicated potential spasmolytic effects associated with thiophene-based derivatives that could be relevant for pharmacological applications . However, specific studies focusing on the biological applications of 3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione remain limited.

Table: Summary of Research Findings on Applications

Application AreaKey FindingsReferences
Organic PhotovoltaicsEnhanced efficiency due to ambipolar charge transport properties; used as donor/acceptor material
Field-Effect TransistorsHigh charge mobility; effective electron donor material
Material SynthesisBuilding block for low band-gap polymers; crucial for organic electronics
Biological ActivityPotential spasmolytic effects noted; further research needed

Mechanism of Action

The mechanism by which 3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport and light absorption. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include DPP derivatives with varying alkyl chains, electron-withdrawing/donating substituents, and conjugated extensions. Below is a comparative analysis based on synthesis, solubility, optoelectronic properties, and device performance.

Structural Analogues and Their Properties

Compound Alkyl Chains Substituents Key Properties References
Target Compound 2-butyloctyl 3-(5-Bromothiophen-2-yl), 6-(thiophen-2-yl) Density: 1.32 g/cm³; Solubility: Moderate in chlorinated solvents; Bromine enables further functionalization.
PDPP3T (Compound 1, ) 2-hexyldecyl 3,6-bis(5-bromothiophen-2-yl) Higher molecular weight (GPC: Mₙ = 25–40 kDa); Lower solubility due to longer alkyl chains. Used in polymer solar cells.
Compound 10 () 2-ethylhexyl 3-(5-Bromothiophen-2-yl), 6-(thiophen-2-yl) Shorter alkyl chains reduce solubility but enhance crystallinity; λₐᵦₛ: 550–600 nm (solution).
A-ID () 2-ethylhexyl 3-(indandione-substituted thiophene) Enhanced electron-withdrawing character; λₐᵦₛ redshifted compared to brominated analogs.
PDPP4T () 2-decyltetradecyl Extended terthiophene units High charge carrier mobility (0.1–0.3 cm²/V·s); Lower solubility due to long alkyl chains.

Optoelectronic Performance

  • Absorption and Emission: Brominated DPP derivatives (e.g., Target Compound, Compound 10) exhibit strong absorption in the visible range (500–600 nm) due to π–π* transitions. The bromine atom induces a slight hypsochromic shift compared to non-halogenated analogs .
  • Charge Transport: Longer alkyl chains (e.g., 2-decyltetradecyl in PDPP4T) improve film morphology but reduce crystallinity, lowering charge carrier mobility.

Solubility and Processing

  • The Target Compound’s 2-butyloctyl chains provide better solubility in toluene and chloroform than 2-ethylhexyl analogs, facilitating solution-processed device fabrication .
  • In contrast, PDPP3T (2-hexyldecyl) requires hot chlorobenzene for processing, limiting its application in flexible electronics .

Biological Activity

3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (commonly referred to as DPP-BO-2ThBr) is a compound of significant interest due to its potential applications in organic electronics and its biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, cytotoxicity, and underlying mechanisms.

  • Chemical Formula : C38H55BrN2O2S
  • Molecular Weight : 682.57 g/mol
  • CAS Number : 1454609-37-0

Antiproliferative Effects

DPP-BO-2ThBr has been evaluated for its antiproliferative activity against various cancer cell lines. The compound exhibits notable cytotoxic effects, with studies indicating an IC50 value that suggests effective inhibition of cell growth.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)0.98Induction of apoptosis
CFPAC-1 (pancreatic cancer)0.79Induction of apoptosis and primary necrosis

The mechanism of action appears to involve the induction of apoptosis, as indicated by increased early and late apoptotic cell populations following treatment with the compound .

Cytotoxicity Evaluation

Cytotoxicity studies have demonstrated that DPP-BO-2ThBr can significantly affect normal human foreskin fibroblasts (HFF-1), although its effects are less pronounced compared to cancerous cells. The selectivity towards cancer cells is crucial for its potential therapeutic applications.

Cell Type Cytotoxicity Level
HFF-1Moderate
A549 (lung carcinoma)High

The compound's cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment .

The biological activity of DPP-BO-2ThBr is thought to be linked to its ability to interfere with cellular signaling pathways involved in proliferation and survival. Specifically, it has been shown to reduce levels of interleukin-6 (IL-6), a cytokine associated with inflammation and tumor progression. This reduction in IL-6 levels correlates with the observed antiproliferative effects in treated cells .

Case Studies

  • Study on HeLa Cells : A study involving HeLa cells demonstrated that treatment with DPP-BO-2ThBr resulted in a significant increase in early apoptosis markers as measured by flow cytometry. The percentage of early apoptotic cells increased from 7.3% in control groups to approximately 42% in treated groups.
  • Pancreatic Cancer Research : In research focused on pancreatic adenocarcinoma (CFPAC-1), DPP-BO-2ThBr showed an IC50 value of 0.79 µM, indicating potent antiproliferative activity. The mechanism was linked to both apoptosis and necrosis pathways .

Q & A

Basic Question: What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this pyrrolo[3,4-c]pyrrole-1,4-dione derivative typically involves a multi-step process starting with condensation reactions between thiophene-substituted precursors. Key steps include:

  • Suzuki-Miyaura coupling for introducing bromothiophene and thiophene substituents.
  • Alkylation of the pyrrolopyrrole core using 2-butyloctyl groups under strong bases like NaH or KOtBu in anhydrous THF .
  • Optimization via Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) and reduce trial-and-error approaches. For example, ICReDD’s computational reaction path search methods (quantum chemical calculations) can predict optimal conditions for alkylation efficiency .

Advanced Question: How can computational modeling resolve contradictions in observed vs. predicted optoelectronic properties?

Methodological Answer:
Discrepancies between experimental data (e.g., absorption spectra) and theoretical predictions often arise from incomplete structural models or solvent effects. To address this:

  • Perform time-dependent DFT (TD-DFT) calculations using solvent-polarizable continuum models (e.g., PCM for toluene or chloroform).
  • Validate with X-ray crystallography to confirm substituent orientation (e.g., thiophene ring planarity) and intramolecular charge transfer pathways .
  • Cross-reference computed HOMO-LUMO gaps with cyclic voltammetry data to refine parameters like dielectric constant in simulations .

Basic Question: What characterization techniques are critical for confirming structural integrity?

Methodological Answer:

  • Mass Spectrometry (HRMS): Confirm molecular weight (603.68 g/mol) and isotopic patterns for bromine (1:1 ratio for [M]⁺ and [M+2]⁺ peaks) .
  • NMR Spectroscopy:
    • ¹H NMR: Identify alkyl chain protons (δ 0.5–1.5 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm).
    • ¹³C NMR: Verify carbonyl peaks (δ ~170 ppm) and bromothiophene carbons .
  • XRD: Resolve crystallographic packing effects, particularly for bulky 2-butyloctyl side chains .

Advanced Question: How do alkyl chain branching (2-butyloctyl) impact solubility and thin-film morphology?

Methodological Answer:

  • Solubility Analysis: Compare Hansen solubility parameters (δ) of branched vs. linear alkyl chains. Branched 2-butyloctyl groups reduce crystallinity, enhancing solubility in non-polar solvents (e.g., chloroform) .
  • Morphology Studies:
    • Use AFM/GIWAXS to correlate side-chain branching with film roughness and π-π stacking distances.
    • Optimize spin-coating parameters (e.g., annealing temperature) to balance solubility and molecular ordering .

Basic Question: What strategies mitigate decomposition during purification?

Methodological Answer:

  • Chromatography: Employ silica gel columns with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to separate degradation byproducts.
  • Avoid Prolonged Heating: Use rotary evaporation below 40°C to prevent thermal decomposition of the dihydropyrrolopyrrole core .
  • Stabilization: Add radical inhibitors (e.g., BHT) during recrystallization from toluene .

Advanced Question: How can substituent modifications (e.g., bromothiophene vs. unsubstituted thiophene) tune charge transport properties?

Methodological Answer:

  • Electrochemical Doping: Compare hole/electron mobility via space-charge-limited current (SCLC) measurements in thin-film transistors. Bromine’s electron-withdrawing effect enhances electron affinity, reducing LUMO by ~0.3 eV .
  • Synthetic Comparison: Synthesize analogs (e.g., replacing bromine with methyl groups) and evaluate charge carrier lifetimes using transient absorption spectroscopy .

Advanced Question: How to address contradictory data in solvent-dependent fluorescence quantum yields?

Methodological Answer:

  • Solvent Screening: Measure fluorescence in solvents of varying polarity (e.g., hexane to DMSO). Use Stokes shift analysis to identify aggregation-caused quenching (ACQ) vs. solvent relaxation effects.
  • Microsecond Transient Absorption: Detect triplet-state formation in polar solvents, which may compete with fluorescence .
  • Machine Learning: Train models on solvent polarity indices and experimental quantum yields to predict optimal solvent systems .

Basic Question: What safety protocols are essential during synthesis?

Methodological Answer:

  • Bromine Handling: Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Suzuki coupling with bromothiophene).
  • Waste Management: Neutralize alkylation reaction residues (e.g., NaH) with isopropanol before disposal .
  • PPE: Wear nitrile gloves and safety goggles; avoid skin contact with pyrrolopyrrole intermediates, which may cause irritation .

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